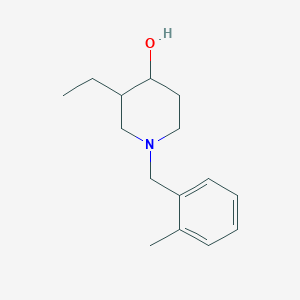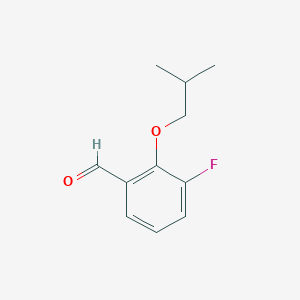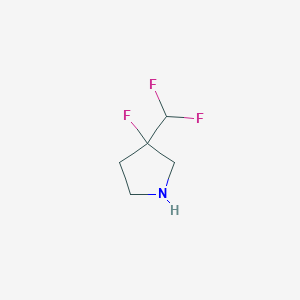
3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol
説明
“3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol” is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “this compound” is not detailed in the sources, but it would be similar to other piperidine derivatives.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific reactions involved in the synthesis of “this compound” are not detailed in the sources.科学的研究の応用
1. Antimicrobial Activity
Research on compounds related to 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol has indicated their potential in antimicrobial applications. For instance, studies on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized using a similar piperidine-based reaction, revealed promising antimicrobial properties (Kariyappa et al., 2016). Moreover, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized under similar conditions, also exhibited significant antifungal and antimicrobial susceptibilities (Kumar et al., 2016).
2. Anticancer Potential
Piperidine derivatives have shown potential in anticancer research. A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. This research demonstrated the promise of such compounds in cancer treatment, although further in vivo studies are needed for confirmation (Rehman et al., 2018).
3. Neurological Disorder Treatment
Compounds based on a piperidin-3-ol template have been developed for potential treatment of neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder. These molecules exhibit affinity for dopamine, serotonin, and norepinephrine transporters depending on their stereochemistry (Kharkar et al., 2009).
4. Development of New Anticonvulsant Drugs
Aminoalkanol derivatives, closely related to this compound, are being investigated for their potential in developing new anticonvulsant drugs. Research in this area focuses on the effects of methyl substituent and N-oxide formation on molecular geometry and intermolecular interactions, which are crucial for medicinal applications (Żesławska et al., 2020).
5. Antioxidant Applications in Polypropylene Copolymers
Studies have synthesized compounds like 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine to test their performance as antioxidants in polypropylene copolymers. Such research demonstrates the potential of piperidine derivatives in enhancing the thermal stability of polymeric materials (Desai et al., 2004).
6. Antagonists for Human Platelet Aggregation
Compounds like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate have shown significant human platelet aggregation inhibitory activity, indicating their potential in antithrombotic treatments (Hayashi et al., 1998).
作用機序
Target of Action
It is known that piperidine derivatives, which include 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives have been evaluated for potential treatment of hiv . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
Biochemical Pathways
It is known that piperidine derivatives have been evaluated for potential treatment of hiv . The CCR5 antagonistic activities of the compounds have also been evaluated .
Pharmacokinetics
It is known that piperidine derivatives have been evaluated for potential treatment of hiv .
将来の方向性
生化学分析
Biochemical Properties
3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways . These interactions can modulate the activity of these enzymes, leading to changes in downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to impact the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, piperidine derivatives are known to inhibit or activate enzymes by binding to their active sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure of cells to this compound can result in adaptive responses, such as changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cell function and promoting cell survival. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, piperidine derivatives have been shown to affect the activity of enzymes involved in amino acid and lipid metabolism, leading to changes in the levels of these metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, piperidine derivatives have been reported to bind to plasma proteins, affecting their distribution in the bloodstream and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular processes.
特性
IUPAC Name |
3-ethyl-1-[(2-methylphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-13-10-16(9-8-15(13)17)11-14-7-5-4-6-12(14)2/h4-7,13,15,17H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGMXDVIDKMWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)



![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)
![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)




